molecular formula C4H4ClN3O B7761445 2-amino-6-chloro-1H-pyrimidin-4-one

2-amino-6-chloro-1H-pyrimidin-4-one

Cat. No.: B7761445
M. Wt: 145.55 g/mol
InChI Key: VBWACOJLJYUFKJ-UHFFFAOYSA-N
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Description

2-amino-6-chloro-1H-pyrimidin-4-one, also known as 2-amino-4-chloro-6-hydroxypyrimidine, is a heterocyclic organic compound. It is a derivative of pyrimidine, which is a fundamental structure in many biological molecules, including nucleotides and vitamins. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-6-hydroxypyrimidine typically involves the chlorination of 2-amino-6-hydroxypyrimidine. The reaction is carried out in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction mixture is then subjected to hydrolysis to yield the desired product.

Industrial Production Methods

In industrial settings, the production of 2-amino-4-chloro-6-hydroxypyrimidine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-chloro-6-hydroxypyrimidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding a different pyrimidine derivative.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-amino-4-chloro-6-oxopyrimidine, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-amino-4-chloro-6-hydroxypyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in nucleotide analogs and enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-chloro-6-hydroxypyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to therapeutic effects. The compound’s ability to form hydrogen bonds and interact with active sites of enzymes is crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-chloro-6-methylpyrimidine
  • 2-amino-4-chloro-6-ethoxypyrimidine
  • 2-amino-4-chloro-6-phenoxypyrimidine

Uniqueness

2-amino-4-chloro-6-hydroxypyrimidine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl group allows for hydrogen bonding, enhancing its interaction with biological targets. Additionally, the chlorine atom provides a site for further chemical modification, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-amino-6-chloro-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWACOJLJYUFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=NC1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC(=NC1=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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